molecular formula C10H20N2O B13337775 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine

3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine

Cat. No.: B13337775
M. Wt: 184.28 g/mol
InChI Key: GTBGDTFBBRMLGI-UHFFFAOYSA-N
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Description

3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine is a compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. This particular compound has a methoxy group attached to the bicyclic structure, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to provide a scalable approach to synthesizing azabicyclo compounds. The reduction process is usually carried out using reagents such as lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions and using bulk reagents. The key steps involve the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, which can be prepared on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: LiAlH4 is commonly used for reduction reactions.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield various substituted derivatives of the original compound.

Scientific Research Applications

3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine is unique due to its specific bicyclic structure and the presence of a methoxy group. This combination of features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

3-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine

InChI

InChI=1S/C10H20N2O/c1-13-10-8-5-9(10)7-12(6-8)4-2-3-11/h8-10H,2-7,11H2,1H3

InChI Key

GTBGDTFBBRMLGI-UHFFFAOYSA-N

Canonical SMILES

COC1C2CC1CN(C2)CCCN

Origin of Product

United States

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